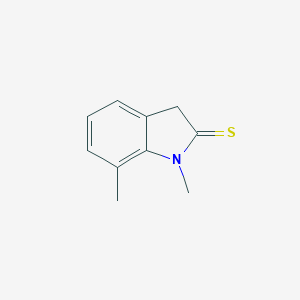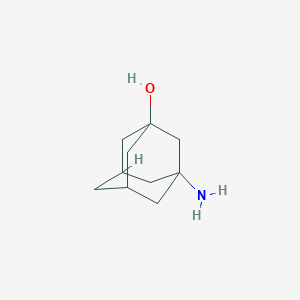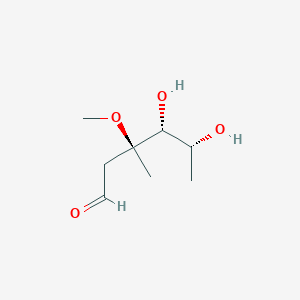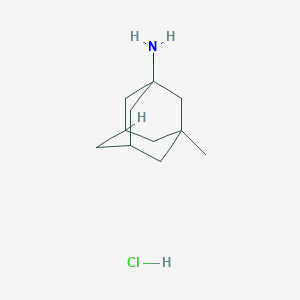
3-Methyladamantan-1-amine hydrochloride
Übersicht
Beschreibung
3-Methyladamantan-1-amine hydrochloride, also known as Memantine Related Compound G, has the empirical formula C11H19N · HCl and a molecular weight of 201.74 . It is an analogue of Adamantane and is used as a medicinal agent .
Molecular Structure Analysis
The InChI code for 3-Methyladamantan-1-amine hydrochloride is1S/C11H19N.ClH/c1-10-3-8-2-9 (4-10)6-11 (12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H . The molecular formula is C11H20ClN . Physical And Chemical Properties Analysis
3-Methyladamantan-1-amine hydrochloride is a solid at room temperature . The storage temperature is normal, and it should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Memantine Analogue in Alzheimer’s Disease Research
Memantine, a well-known drug for Alzheimer’s disease, shares structural similarities with 3-Methyladamantan-1-amine hydrochloride. Researchers investigate its potential as a memantine analogue, exploring its binding affinity to NMDA receptors and neuroprotective effects .
Antiviral Properties
Studies suggest that this compound exhibits antiviral activity. Researchers investigate its effectiveness against specific viruses, such as influenza and herpes simplex virus . Further research is needed to understand its mechanism of action and potential clinical applications.
Ion Channel Modulation
Given its adamantane core, 3-Methyladamantan-1-amine hydrochloride may interact with ion channels. Researchers explore its effects on ion channel function, including voltage-gated sodium channels and potassium channels . Such modulation could have implications for pain management or neurological disorders.
Neuroprotection and Neurodegenerative Disorders
The compound’s structural features make it an interesting candidate for neuroprotection. Researchers investigate its ability to prevent neuronal damage, potentially impacting conditions like Parkinson’s disease or traumatic brain injury .
Drug Delivery Systems
Due to its hydrochloride salt form, 3-Methyladamantan-1-amine hydrochloride could be incorporated into drug delivery systems. Scientists explore its use as a pH-sensitive carrier for targeted drug release .
Organocatalysis and Asymmetric Synthesis
Organic chemists utilize this compound as an organocatalyst in asymmetric synthesis. Its rigid, cage-like structure provides chiral induction, enabling the creation of enantiomerically pure molecules .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar to memantine, which is known to act on the n-methyl-d-aspartate (nmda) receptors .
Mode of Action
Based on its structural similarity to memantine, it may act as an nmda receptor antagonist . This means it could potentially block the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .
Biochemical Pathways
If it acts similarly to memantine, it may influence pathways involving glutamate and nmda receptors .
Pharmacokinetics
It is suggested to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
If it acts similarly to memantine, it may help manage symptoms of neurodegenerative diseases like alzheimer’s by reducing excessive glutamate stimulation .
Eigenschaften
IUPAC Name |
3-methyladamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITBNCXKULHPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyladamantan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



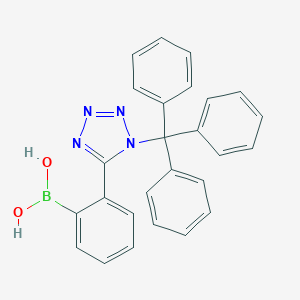
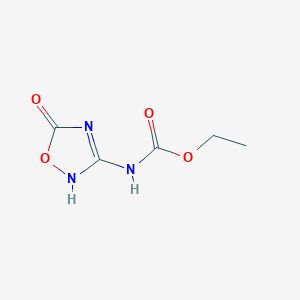
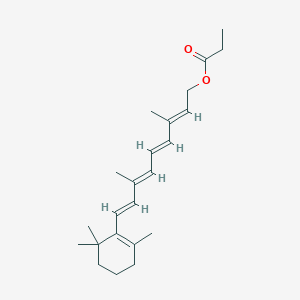

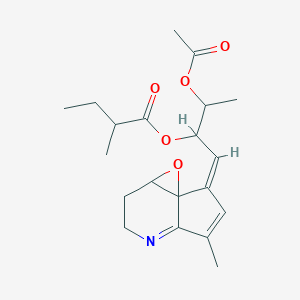
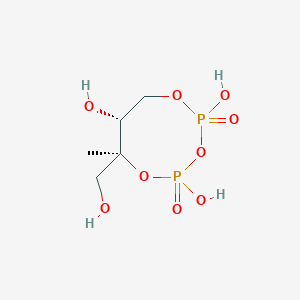

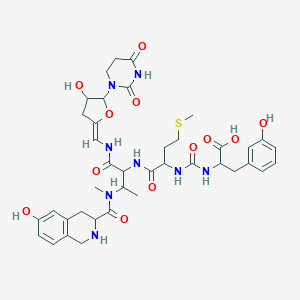
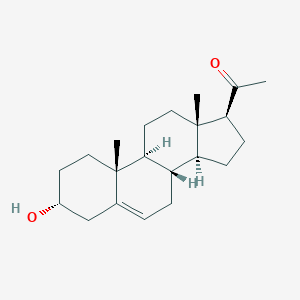
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
